![molecular formula C10H9N5S B1471783 (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1280576-72-8](/img/structure/B1471783.png)
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Overview
Description
“(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine” is a chemical compound that belongs to the class of heterocyclic compounds . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . This compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of similar compounds involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .Molecular Structure Analysis
The structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of “(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine”, focusing on unique applications. Each application will be detailed in a separate section with a clear and descriptive heading.
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that derivatives of this compound show promising antitumor activities against certain cancer cell lines, such as A549 lung cancer cells .
Antimicrobial Properties
The antimicrobial activity of this class of compounds has been evaluated, with some derivatives showing effectiveness against various bacterial strains including S. aureus, B. subtilis, E. coli, and P. aeruginosa .
Analgesic and Anti-inflammatory Effects
Compounds within this family have been explored for their analgesic and anti-inflammatory effects, which could lead to new treatments for pain and inflammation-related conditions .
Antioxidant Potential
The antioxidant capacity of these compounds is another area of interest due to its importance in combating oxidative stress-related diseases .
Antiviral Applications
Research into the antiviral properties of these compounds could contribute to the development of new antiviral medications .
Enzyme Inhibition
These compounds have been investigated as potential enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors, which could have therapeutic applications in various diseases .
Future Directions
The future directions for this compound could involve further exploration of its diverse pharmacological activities and its potential use in drug design, discovery, and development . It could also involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c11-6-10-13-12-9-4-3-7(14-15(9)10)8-2-1-5-16-8/h1-5H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMDKAGVGCAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CN)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.